HMGA1a Protein - 124544-67-8

HMGA1a Protein

Catalog Number: EVT-1510277
CAS Number: 124544-67-8
Molecular Formula: C10H16N2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

High Mobility Group A1a Protein is a member of the high mobility group proteins, specifically categorized under the High Mobility Group A family. This protein plays a significant role in chromatin architecture and gene expression regulation. It is characterized by its ability to bind to DNA and interact with various transcription factors, influencing chromatin organization and cellular processes such as differentiation and proliferation. Notably, the expression of High Mobility Group A1a is minimal in normal adult tissues but significantly elevated during embryonic development and in various tumors, implicating it in oncogenesis.

Source and Classification

High Mobility Group A1a Protein is primarily expressed in the nucleus of eukaryotic cells. It is classified as a chromatin-associated protein that contains three DNA-binding motifs known as AT-hooks, which facilitate its interaction with AT-rich regions of DNA. This protein is part of a broader family that includes other isoforms such as High Mobility Group A1b and High Mobility Group A2, each exhibiting distinct yet overlapping functions in cellular processes.

Synthesis Analysis

Methods

The synthesis of High Mobility Group A1a Protein has been achieved through innovative chemical methods, particularly using serine/threonine ligation techniques. This approach allows for the incorporation of specific post-translational modifications, such as phosphorylation and acetylation, which are crucial for its functional activity.

Technical Details

The total chemical synthesis involves assembling the full-length protein from peptide fragments via ligation at specific sites, notably Gly37-Thr37 and Thr75-Thr76. This method has been instrumental in creating analogs of High Mobility Group A1a with defined modifications, overcoming challenges associated with traditional protein synthesis methods that often lead to heterogeneous products .

Molecular Structure Analysis

Structure

High Mobility Group A1a Protein exhibits a compact structure characterized by its three AT-hook domains that facilitate DNA binding. The protein's structure is intrinsically disordered at its C-terminal tail, which plays a role in its interaction with other proteins and regulatory factors.

Data

Structural studies have utilized techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to elucidate the conformational dynamics of High Mobility Group A1a. These studies highlight how post-translational modifications can influence its binding affinity to DNA and interaction with transcription factors .

Chemical Reactions Analysis

Reactions

High Mobility Group A1a participates in various biochemical reactions, primarily involving its binding to DNA and interactions with other proteins. The phosphorylation of specific residues within the protein modulates its activity and stability, impacting gene regulation processes.

Technical Details

For instance, phosphorylation at Serine-35, Threonine-52, and Threonine-77 has been shown to enhance the binding affinity of High Mobility Group A1a to transcription factors such as p53, thereby influencing cell cycle regulation and apoptosis .

Mechanism of Action

Process

The mechanism by which High Mobility Group A1a exerts its effects involves several steps:

  1. DNA Binding: The protein binds to AT-rich regions of DNA through its AT-hooks.
  2. Chromatin Remodeling: It alters chromatin structure, facilitating access for transcriptional machinery.
  3. Regulatory Interactions: High Mobility Group A1a interacts with various transcription factors and co-regulators, modulating their activity based on its phosphorylation state.

Data

Research indicates that the phosphorylation status of High Mobility Group A1a can significantly alter its role in gene expression regulation, particularly in cancer cells where its overexpression is linked to tumor progression .

Physical and Chemical Properties Analysis

Physical Properties

High Mobility Group A1a Protein is soluble in aqueous solutions due to its charged amino acid residues. Its stability can be influenced by environmental factors such as pH and ionic strength.

Chemical Properties

The protein exhibits a high degree of flexibility due to its disordered regions, allowing it to adapt conformations necessary for binding different partners. Its post-translational modifications are critical for its functional versatility in cellular contexts.

Relevant Data or Analyses

Analytical techniques such as mass spectrometry have been employed to study the post-translational modifications of High Mobility Group A1a, revealing patterns of acetylation and methylation that correlate with its biological functions .

Applications

High Mobility Group A1a Protein has several scientific applications:

  • Cancer Research: Due to its role in tumorigenesis, it serves as a potential biomarker for cancer diagnosis and prognosis.
  • Gene Regulation Studies: Understanding its interactions with transcription factors can provide insights into gene regulatory networks.
  • Therapeutic Targeting: Given its involvement in cancer progression, targeting High Mobility Group A1a may offer novel therapeutic strategies for treating malignancies.
Molecular Structure & Biochemical Properties of HMGA1a

Genomic Organization & Isoform Diversity

Chromosomal Localization (6p21.31) and Gene Architecture

The HMGA1 gene is located at chromosomal position 6p21.31 in humans, spanning approximately 9.5 kb with a complex architecture of 7 exons and 6 introns [1] [5] [7]. The promoter region lacks TATA and CAAT boxes but contains GC-rich sequences and multiple transcription start sites regulated by transcription factors including Sp1, AP1, and c-Myc/Max [10]. The 3' untranslated region (UTR) contains regulatory elements for mRNA stability and microRNA binding sites, enabling post-transcriptional control [10]. Comparative genomic analyses reveal that this locus shares homology with canine CFA12q11 and mouse chromosome 17, indicating deep evolutionary conservation of its regulatory and coding elements [2] [6].

Splice Variants: HMGA1a, HMGA1b, and HMGA1c

Alternative splicing of the HMGA1 pre-mRNA generates two major isoforms:

  • HMGA1a: 107-amino acid protein encoded by exons 1–5, 7 (lacks exon 6)
  • HMGA1b: 96-amino acid isoform lacking the 11-amino acid segment encoded by exon 5 [1] [6]These isoforms share identical AT-hook domains but differ in the linker region between the second and third AT-hook. HMGA1b exhibits stronger oncogenic potential in cellular transformation assays [10]. A putative HMGA1c isoform containing only two AT-hooks has been reported but lacks the acidic C-terminal tail; its functional significance remains debated [6] [8].

Table 1: HMGA1 Isoforms and Structural Features

IsoformLength (aa)Exon CompositionUnique Structural FeaturesFunctional Distinctions
HMGA1a1071-5, 7Full linker between AT-hooks 2-3Standard DNA bending activity
HMGA1b961-4, 7Lacks 11-aa in linker regionEnhanced oncogenic potential
HMGA1c*~80 (putative)UndefinedOnly two AT-hooks; no acidic tailUncertain functionality

Evolutionary Conservation Across Species

HMGA1 demonstrates exceptional sequence conservation:

  • Human vs. Canine: 100% amino acid identity in both HMGA1a and HMGA1b isoforms [2]
  • Mammalian conservation: Mouse and human HMGA1a share >95% identity, with variations limited to 0–3 amino acid substitutions across vertebrates [2] [6]
  • Functional conservation: Knockout mice (Hmga1−/−) replicate human diabetic phenotypes (insulin resistance, reduced insulin receptor expression), confirming conserved metabolic roles [3] [6] [10]. Zebrafish models show similar involvement in embryonic development and glucose metabolism.

Protein Domain Architecture

AT-Hook Motifs: DNA-Binding Specificity for AT-Rich Sequences

HMGA1a contains three AT-hook DNA-binding domains (DBD1-3), each featuring the conserved R-G-R-P core motif [1] [8]. These motifs enable minor groove binding to AT-rich DNA sequences (e.g., TTAA, ATTC repeats) through electrostatic interactions and hydrogen bonding [8]. Structural analyses reveal:

  • DBD1/DBD2: Primary mediators of DNA affinity and bending [8] [10]
  • DBD3: Stabilizes DNA conformations but with lower binding energy [8]Crystallographic studies (1.40 Å resolution) show AT-hook 1 induces moderate minor groove widening (∼3 Å), contrasting with AT-hook 3 which causes severe bending (>45°) [8]. Binding is entropy-driven, with slow association/dissociation kinetics favoring stable chromatin interactions.

Table 2: DNA-Binding Thermodynamics of HMGA1a AT-Hooks

AT-Hook DomainKd (nM)ΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)DNA Conformational Change
DBD115.2 ± 1.3-10.92.4 ± 0.313.3Moderate widening (∼3 Å)
DBD228.7 ± 2.1-10.23.1 ± 0.413.3Minor groove deepening
DBD3102.5 ± 8.7-9.15.2 ± 0.614.3Severe bending (>45°)

Acidic C-Terminal Tail: Role in Protein-Protein Interactions

The C-terminal region (residues 75–107) contains 17 acidic residues (Asp/Glu) forming a negatively charged domain [2] [4]. This region:

  • Mediates interactions with basic histone tails (e.g., H1, H3) and transcription factors
  • Undergoes constitutive phosphorylation, modulating its electrostatic properties [4]
  • Serves as a docking site for SUMO-conjugating enzyme Ubc9, influencing SUMOylation efficiency [4] [9]

Intrinsic Disorder and Structural Plasticity

HMGA1a is intrinsically disordered in solution (>80% random coil) but undergoes disorder-to-order transitions upon DNA or protein binding [8] [10]. This structural plasticity enables:

  • Multivalent interactions: Simultaneous binding to DNA and partner proteins (e.g., Sp1, C/EBPβ)
  • Adaptive folding: Different conformations when bound to varying DNA sequences
  • Post-translational modification (PTM) accessibility: Flexible regions facilitate kinase/methyltransferase access [8]

Post-Translational Modifications (PTMs)

Phosphorylation and Cell Cycle Regulation

Phosphorylation occurs predominantly at Ser/Thr residues in the C-terminal tail and linker regions:

  • Kinases: CK2 (S98, S101, S102), cdc2 (T52, T77), PKC (S43), HIPK2 (S35) [2] [4]
  • Functional outcomes:
  • Cell cycle: cdc2-mediated phosphorylation peaks in M-phase, weakening DNA binding to facilitate chromosome segregation [4]
  • Cancer signaling: CK2 phosphorylation confers tyrosine kinase inhibitor resistance in NSCLC by stabilizing HMGA1 [2]
  • Metabolic regulation: Insulin-stimulated phosphorylation reduces HMGA1 transactivation of the INSR promoter [10]

Acetylation and Chromatin Dynamics

Lysine acetylation by PCAF/p300 occurs at K14, K64, K66, K70, and K73 [2] [4]:

  • Chromatin effects: Acetylation stabilizes enhancer/promoter complexes via histone H3K27ac recruitment
  • Disease correlations: Metastatic breast cancers exhibit 3-fold higher HMGA1a acetylation than non-metastatic tumors [2]
  • Enzyme crosstalk: Acetylation does not inhibit CK2 phosphorylation, enabling PTM coordination [4]

Methylation and Apoptotic Regulation

Arginine methylation by PRMTs modulates apoptotic responses:

  • Sites: R25 (AT-hook 1) methylation by PRMT1/PRMT6 [2] [3]
  • Apoptosis linkage: Monomethylation increases 5-fold during apoptosis, coinciding with dephosphorylation [3]
  • Functional impact: R25me enhances hydrogen bonding with DNA bases, potentially stabilizing heterochromatin in apoptotic cells [3] [8]

Ubiquitination/SUMOylation and Protein Stability

PTM crosstalk regulates HMGA1a turnover:

  • Ubiquitination: K48-linked polyubiquitination by E3 ligases (unidentified) targets nuclear HMGA1a for proteasomal degradation [2]
  • SUMOylation: Ubc9-mediated SUMO conjugation at K66/K70 competes with ubiquitination [4] [9]
  • Stabilization mechanisms:
  • GRP75 binding inhibits ubiquitination, extending HMGA1a half-life in lung adenocarcinoma [2]
  • Methylation-SUMO crosstalk: SET7/9-mediated K6me creates a hybrid SUMO motif (KmeKAE), enhancing SUMO2/3 conjugation [4] [9]
  • Degradation switch: SUMOylated HMGA1a recruits SUMO-targeted ubiquitin ligases (STUbLs), accelerating proteasomal degradation [9]

Table 3: Post-Translational Modification Crosstalk in HMGA1a

PTM TypeModification SitesEnzymesFunctional ConsequencesPathological Associations
PhosphorylationS98, S101, S102 (CK2)CK2, cdc2, PKCReduces DNA affinity; cell cycle controlChemoresistance in NSCLC
AcetylationK14, K64, K70p300, PCAFEnhancer stabilization; chromatin openingMetastatic progression
MethylationR25 (PRMTs); K6 (SET7/9)PRMT1/6, SET7/9Apoptosis regulation; SUMO primingHeterochromatin remodeling
SUMOylationK66, K70Ubc9Nuclear retention; STUbL recruitmentProteostasis imbalance
UbiquitinationMultiple lysinesUnknown E3Proteasomal degradationReduced in malignancies

Properties

CAS Number

124544-67-8

Product Name

HMGA1a Protein

Molecular Formula

C10H16N2O

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